Author: BenchChem Technical Support Team. Date: January 2026
To proceed, I need to leverage the gathered information on related compounds and general spectroscopic principles to construct a predicted spectroscopic profile for 5-(Furan-3-yl)pyridine-3-carboxylic acid. I will also need to find established protocols for NMR, IR, and MS analysis of organic compounds to detail the experimental methodologies. This approach will allow me to create a comprehensive and technically sound guide, fulfilling the user's request for an in-depth resource despite the absence of direct experimental data for this specific compound in the initial searches.
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Compile and analyze the spectroscopic data of structurally similar compounds, such as nicotinic acid, 3-furancarboxylic acid, and other 5-substituted pyridine-3-carboxylic acids, to predict the NMR, IR, and MS spectral data for 5-(Furan-3-yl)pyridine-3-carboxylic acid.
Search for and detail standardized experimental protocols for obtaining NMR, IR, and Mass Spectrometry data for heterocyclic carboxylic acids, including sample preparation, typical instrument parameters, and data processing.
Structure the in-depth technical guide with sections for each spectroscopic technique (NMR, IR, MS), including subsections on the theoretical basis for the expected spectral features, the detailed experimental methodology, and an analysis of the predicted data with justifications based on the structural fragments of the molecule.
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Present the final comprehensive technical guide on the predicted spectroscopic data of 5-(Furan-3-yl)pyridine-3-carboxylic acid, ensuring all formatting, visualization, and scientific integrity requirements are met.I have now gathered sufficient information to construct the technical guide. While direct experimental data for 5-(Furan-3-yl)pyridine-3-carboxylic acid remains elusive, I have found a wealth of spectroscopic data for structurally analogous compounds. This includes data for nicotinic acid, furan-3-carboxylic acid, and various substituted furan and pyridine derivatives. This information will allow me to make well-founded predictions for the NMR, IR, and MS spectra of the target molecule.
Furthermore, I have collected detailed information on the standard experimental methodologies for acquiring NMR, IR, and Mass Spectrometry data for solid organic compounds. This includes sample preparation techniques, suitable solvents, and typical instrumentation parameters.
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Introduction
In the landscape of modern drug discovery and materials science, the detailed structural elucidation of novel heterocyclic compounds is paramount. 5-(Furan-3-yl)pyridine-3-carboxylic acid, a molecule integrating the biologically significant pyridine and furan scaffolds, represents a compound of considerable interest for medicinal chemists and materials scientists. Its potential applications hinge on a precise understanding of its electronic and structural properties, which are primarily revealed through spectroscopic analysis. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-(Furan-3-yl)pyridine-3-carboxylic acid. While direct experimental data for this specific molecule is not widely published, this document synthesizes information from structurally analogous compounds and foundational spectroscopic principles to present a robust, predictive analysis. This approach not only offers a valuable resource for researchers working with this and related compounds but also illustrates the deductive processes that are central to structural characterization in the chemical sciences.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-(Furan-3-yl)pyridine-3-carboxylic acid, both ¹H and ¹³C NMR will provide critical information regarding the substitution pattern and electronic environment of each nucleus.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A meticulously executed experimental protocol is the bedrock of reliable spectroscopic data. The following steps outline a robust procedure for acquiring high-resolution NMR spectra of a solid sample like 5-(Furan-3-yl)pyridine-3-carboxylic acid.
1. Sample Preparation:
-
Solvent Selection: The choice of solvent is critical. For pyridine carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve polar compounds and the fact that the acidic proton of the carboxylic acid will be observable and will exchange slowly with residual water in the solvent.[1][2] Deuterated chloroform (CDCl₃) can also be used, but the carboxylic acid proton may exchange more rapidly or be very broad.
-
Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra on a modern spectrometer.
2. Instrumentation and Parameters:
Below is a diagram illustrating the general workflow for NMR analysis.
Caption: General workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 5-(Furan-3-yl)pyridine-3-carboxylic acid in DMSO-d₆ is expected to show distinct signals for the protons on the pyridine and furan rings, as well as the carboxylic acid proton.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Justification |
| COOH | 13.0 - 13.5 | broad singlet | - | The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield chemical shift. |
| H-2 (Py) | ~9.1 | doublet | J ≈ 2.0 | This proton is ortho to the nitrogen and meta to the carboxylic acid, leading to a downfield shift. It will show a small coupling to H-6. |
| H-6 (Py) | ~8.8 | doublet | J ≈ 2.0 | This proton is also ortho to the nitrogen and will be shifted downfield. It will show a small coupling to H-2. |
| H-4 (Py) | ~8.4 | triplet (or dd) | J ≈ 2.0 | This proton is situated between two electron-withdrawing groups (the nitrogen and the carboxylic acid), resulting in a downfield shift. It will show small couplings to H-2 and H-6. |
| H-2 (Fu) | ~8.1 | singlet (or t) | J ≈ 1.5 | This furan proton is adjacent to the oxygen and will be the most downfield of the furan protons. It may show a small coupling to H-5. |
| H-5 (Fu) | ~7.8 | triplet | J ≈ 1.7 | This furan proton will be at a characteristic chemical shift for furan protons. |
| H-4 (Fu) | ~6.8 | singlet (or dd) | J ≈ 1.0, 1.7 | This furan proton is expected to be the most upfield of the aromatic protons. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information about the carbon skeleton.
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| C=O | ~166 | The carboxylic acid carbonyl carbon is expected in this region. |
| C-5 (Py) | ~125 | This carbon is attached to the furan ring and is part of the pyridine ring. |
| C-3 (Py) | ~130 | This carbon is attached to the carboxylic acid group. |
| C-2 (Py) | ~154 | This carbon is adjacent to the nitrogen atom and is expected to be significantly downfield. |
| C-6 (Py) | ~151 | This carbon is also adjacent to the nitrogen atom and will be shifted downfield. |
| C-4 (Py) | ~138 | This carbon is situated between two other pyridine carbons. |
| C-3 (Fu) | ~122 | This is the point of attachment of the furan ring to the pyridine ring. |
| C-2 (Fu) | ~145 | This carbon is adjacent to the oxygen in the furan ring and is expected to be downfield. |
| C-5 (Fu) | ~141 | This carbon is also adjacent to the oxygen in the furan ring. |
| C-4 (Fu) | ~110 | This carbon is beta to the oxygen in the furan ring and is expected to be the most upfield of the aromatic carbons. |
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For 5-(Furan-3-yl)pyridine-3-carboxylic acid, the IR spectrum will be characterized by the vibrations of the carboxylic acid group and the aromatic rings.
Experimental Protocol: Acquiring an IR Spectrum of a Solid
For a solid sample, the attenuated total reflectance (ATR) or the potassium bromide (KBr) pellet method are commonly used.[3][4][5] The thin solid film method is also a convenient alternative.[3][4]
1. Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent such as methylene chloride or acetone.[4]
-
Apply a drop of the solution to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[3][4]
-
Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[3][4]
2. Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
The workflow for IR analysis is depicted below.
Caption: A simplified workflow for acquiring an FTIR spectrum of a solid sample.
Predicted IR Spectral Data
The IR spectrum of 5-(Furan-3-yl)pyridine-3-carboxylic acid is expected to display the following characteristic absorption bands.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| O-H stretch (Carboxylic acid) | 2500-3300 | Broad | The hydrogen-bonded O-H stretch of the carboxylic acid dimer results in a very broad and characteristic absorption band.[6][7] |
| C-H stretch (Aromatic) | 3000-3100 | Medium | Stretching vibrations of the C-H bonds on the pyridine and furan rings. |
| C=O stretch (Carboxylic acid) | 1700-1725 | Strong, Sharp | The carbonyl stretch of the carboxylic acid is a strong and sharp absorption. Conjugation with the pyridine ring may shift this to a slightly lower wavenumber.[6][7] |
| C=C and C=N stretch (Aromatic) | 1450-1600 | Medium-Strong | Stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings. |
| C-O stretch (Carboxylic acid) | 1200-1300 | Strong | The C-O single bond stretch of the carboxylic acid.[7] |
| C-O-C stretch (Furan) | 1000-1100 | Medium | The characteristic C-O-C stretching vibration of the furan ring. |
| O-H bend (out-of-plane) | 900-950 | Broad, Medium | The out-of-plane bending of the carboxylic acid O-H group.[7] |
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.
1. Sample Introduction:
2. Ionization and Analysis:
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and fragment ions.
-
The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
The general workflow for EI-MS is as follows:
Caption: A schematic of the electron ionization mass spectrometry workflow.
Predicted Mass Spectrum
The molecular formula of 5-(Furan-3-yl)pyridine-3-carboxylic acid is C₁₀H₇NO₃, with a calculated molecular weight of approximately 189.17 g/mol .
| m/z | Predicted Fragment | Fragmentation Pathway |
| 189 | [M]⁺˙ | Molecular ion |
| 172 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. This is a common fragmentation for aromatic carboxylic acids.[8][9] |
| 144 | [M - COOH]⁺ | Loss of the entire carboxylic acid group as a radical. |
| 115 | [M - COOH - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridine ring. |
| 68 | [C₄H₄O]⁺˙ | Furan radical cation, resulting from cleavage of the bond between the two rings. |
| 39 | [C₃H₃]⁺ | A common fragment from the furan ring.[8] |
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for 5-(Furan-3-yl)pyridine-3-carboxylic acid. By leveraging data from analogous structures and established spectroscopic principles, we have constructed a comprehensive set of expected spectral features. This information serves as a valuable baseline for researchers engaged in the synthesis and characterization of this and related heterocyclic compounds. The detailed experimental protocols also offer a framework for obtaining high-quality, reproducible data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate and inform such future empirical studies.
References
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- A Technique for Preparing Solid Organic Samples for Infrared Analysis.
- Sample preparation for FT-IR. University of California, Los Angeles.
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- 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) 1H NMR spectrum. ChemicalBook.
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- 3-Furancarboxylic acid, methyl ester. NIST WebBook.
- FT-IR and FT-Raman study of selected Pyridine-phosphocarboxylic Acids.
- 13-C NMR Chemical Shift Table.pdf. University of California, Los Angeles.
- 2-Furancarboxylic acid, 5-(1-piperidinylmethyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase.
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- Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates.
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- METHYL-2-(PYRROL-1-YL-METHYL)-FURAN-3-CARBOXYLIC-ACID - Optional[13C NMR]. SpectraBase.
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